molecular formula C8H8BrClF3N B6195734 2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 2680529-13-7

2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6195734
CAS No.: 2680529-13-7
M. Wt: 290.5
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Description

2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce nitro derivatives.

Scientific Research Applications

2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It is employed in the synthesis of biochemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 2-bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic routes and applications where other similar compounds may not be as effective.

Properties

CAS No.

2680529-13-7

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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